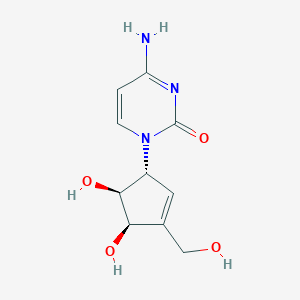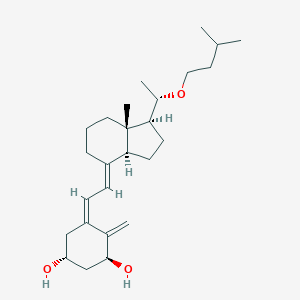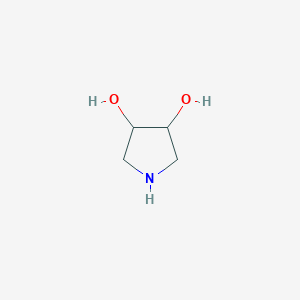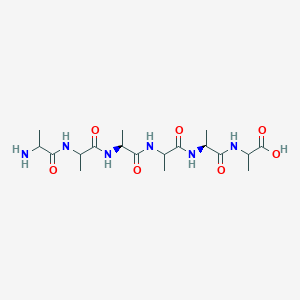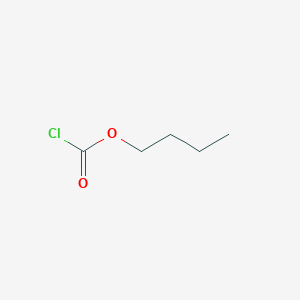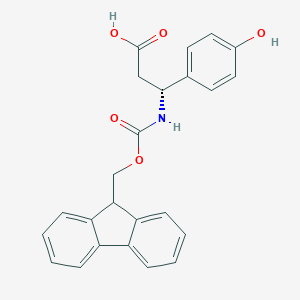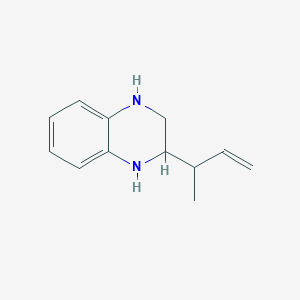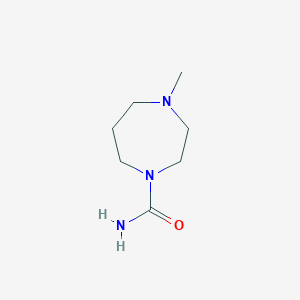
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane, also known as Cyclam, is a macrocyclic compound that has been widely studied for its potential applications in various scientific fields. Cyclam is a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes Cyclam useful in a range of applications, including catalysis, imaging, and drug delivery.
作用機序
The mechanism of action of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane depends on its application. As a chelating agent, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane binds to metal ions and forms stable complexes. In catalysis reactions, the 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complex can act as a catalyst to facilitate the reaction. In imaging, the 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complex can act as a contrast agent to enhance the imaging signal. In drug delivery, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be used to target specific cells or tissues by forming complexes with metal ions and attaching to specific receptors on the cell surface.
Biochemical and Physiological Effects:
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been shown to have low toxicity and is generally considered safe for use in scientific research. However, as with any chemical compound, caution should be taken when handling 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been shown to have some antimicrobial activity and has been studied for its potential use in the treatment of bacterial infections.
実験室実験の利点と制限
One advantage of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is its ability to bind to metal ions and form stable complexes, which makes it useful in a range of scientific applications. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is also relatively easy to synthesize and is commercially available. One limitation of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is its potential toxicity, although it is generally considered safe for use in scientific research. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can also be expensive, depending on the application.
将来の方向性
There are many potential future directions for research on 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. One area of interest is the development of new 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complexes for use in catalysis, imaging, and drug delivery. Another area of interest is the study of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane's antimicrobial properties and its potential use in the treatment of bacterial infections. Additionally, research could focus on the development of new methods for synthesizing 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane and its derivatives. Overall, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has the potential to be a valuable tool in a range of scientific applications and is an area of ongoing research.
合成法
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a variety of methods, including the Mannich reaction and the reductive amination of cyclen. The Mannich reaction involves the reaction of formaldehyde, ammonia, and a primary amine, such as propylamine, with cyclen to form 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. The reductive amination method involves the reaction of cyclen with formaldehyde and propylamine in the presence of a reducing agent, such as sodium borohydride.
科学的研究の応用
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been extensively studied for its potential applications in various scientific fields, including catalysis, imaging, and drug delivery. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be used as a ligand for metal ions, which can be used in catalysis reactions. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane complexes with metal ions can also be used as contrast agents in magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has also been studied for its potential use in drug delivery, as it can form stable complexes with metal ions and can be used to target specific cells or tissues.
特性
CAS番号 |
111479-37-9 |
|---|---|
製品名 |
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane |
分子式 |
C14H33N5 |
分子量 |
271.45 g/mol |
IUPAC名 |
3-(4-methyl-1,4,8,11-tetrazacyclotetradec-1-yl)propan-1-amine |
InChI |
InChI=1S/C14H33N5/c1-18-10-3-6-16-8-9-17-7-4-12-19(14-13-18)11-2-5-15/h16-17H,2-15H2,1H3 |
InChIキー |
ZBUNFVBLQCSLIF-UHFFFAOYSA-N |
SMILES |
CN1CCCNCCNCCCN(CC1)CCCN |
正規SMILES |
CN1CCCNCCNCCCN(CC1)CCCN |
その他のCAS番号 |
111479-37-9 |
同義語 |
1-(3-aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane AMTT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
